(4-Morpholinopyrimidin-2-yl)methanol
Overview
Description
“(4-Morpholinopyrimidin-2-yl)methanol” is an organic compound with the molecular formula C9H13N3O2 and a molecular weight of 195.22 . It is also known as MMPM or MPMP.
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C9H13N3O2 . The structure includes a morpholine ring attached to a pyrimidine ring via a methanol group .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 195.21800 and a density of 1.275g/cm3 . The boiling point is 363.1ºC at 760 mmHg .Scientific Research Applications
Synthesis of PET Agents for Parkinson's Disease
A study reported the synthesis of a PET agent for imaging the LRRK2 enzyme in Parkinson's disease. The precursor used in this synthesis is closely related to (4-Morpholinopyrimidin-2-yl)methanol, showcasing its application in developing tools for neurological research (Wang et al., 2017).
Stereoselective Synthesis of Morpholines
Another study focused on the stereoselective synthesis of differentially protected morpholines, highlighting the importance of this compound derivatives in the synthesis of complex morpholine structures, which are valuable in pharmaceutical development (Marlin, 2017).
Methanol's Role in Lipid Dynamics
Research into the effects of methanol on lipid dynamics revealed that methanol accelerates the transfer and flip-flop of lipids in bilayer compositions. This study, although not directly related to this compound, underscores the broader implications of methanol in biological systems, which could indirectly inform the use of methanol-bearing compounds like this compound in biological research (Nguyen et al., 2019).
Force Degradation Study of Morpholinium Compounds
A force degradation study of a morpholinium compound provides insights into the stability and degradation pathways of morpholine derivatives, which is crucial for the development of stable pharmaceuticals and other chemical products. This research highlights the stability of morpholine compounds under various conditions, which is relevant for the application of this compound in drug development (Varynskyi & Kaplaushenko, 2019).
Discovery of Non-Nitrogen Containing Morpholine Isosteres
The discovery of potent non-nitrogen containing morpholine isosteres, mimicking the morpholine's role in kinase inhibition, demonstrates the versatility of morpholine frameworks in medicinal chemistry. This research could inspire the development of novel this compound derivatives with enhanced pharmacological profiles (Hobbs et al., 2019).
Safety and Hazards
properties
IUPAC Name |
(4-morpholin-4-ylpyrimidin-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c13-7-8-10-2-1-9(11-8)12-3-5-14-6-4-12/h1-2,13H,3-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKKFIYVRQWMNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30558746 | |
Record name | [4-(Morpholin-4-yl)pyrimidin-2-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30558746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
118779-75-2 | |
Record name | [4-(Morpholin-4-yl)pyrimidin-2-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30558746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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